molecular formula C8H9N3OS B11819311 N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine

Cat. No.: B11819311
M. Wt: 195.24 g/mol
InChI Key: VDTQBBVNXNLCBZ-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C8H9N3OS It is known for its unique structure, which includes an imidazo-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes or nitriles, while reduction could produce amines. Substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
  • (2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine hydrochloride
  • (6,6-dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate

Uniqueness

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine stands out due to its specific imidazo-thiazole ring system and the presence of a hydroxylamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h3-4,12H,1-2H3

InChI Key

VDTQBBVNXNLCBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=NO

Origin of Product

United States

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